N(1)-acetylspermidinium(2+)
Description
N(1)-Acetylspermidinium(2+) (CAS: 14278-49-0) is a polyamine derivative with the molecular formula C₉H₂₁N₃O and an average molecular mass of 187.287 g/mol (monoisotopic mass: 187.168462) . Structurally, it consists of a spermidine backbone (a triamine: NH₂-(CH₂)₃-NH-(CH₂)₄-NH₂) acetylated at the N1 position, forming a secondary carboxylic acid amide (RC(=O)N(R')H) . This acetylation confers distinct physicochemical properties, including altered charge distribution (2+ charge under physiological conditions) and solubility compared to unmodified spermidine.
Biologically, N(1)-acetylspermidine functions as an osmoprotectant in Escherichia coli, accumulating during stress conditions such as heat shock, cold shock, ethanol exposure, or alkaline shifts . Its acetylated structure enhances compatibility with cellular machinery, enabling stabilization of biomolecules under stress.
Properties
Molecular Formula |
C9H23N3O+2 |
|---|---|
Molecular Weight |
189.3 g/mol |
IUPAC Name |
3-acetamidopropyl(4-azaniumylbutyl)azanium |
InChI |
InChI=1S/C9H21N3O/c1-9(13)12-8-4-7-11-6-3-2-5-10/h11H,2-8,10H2,1H3,(H,12,13)/p+2 |
InChI Key |
MQTAVJHICJWXBR-UHFFFAOYSA-P |
Canonical SMILES |
CC(=O)NCCC[NH2+]CCCC[NH3+] |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize N(1)-acetylspermidinium(2+), we compare it with structurally and functionally related polyamines and acetylated derivatives (Table 1).
Table 1: Comparative Analysis of N(1)-Acetylspermidinium(2+) and Analogues
Structural and Functional Differences
- Acetylation Position : N(1)-acetylspermidinium(2+) is acetylated at the terminal amine (N1), while N8-acetylspermidine is modified at the internal amine (N8). This positional difference alters charge localization and substrate specificity in enzymatic interactions. For example, N8-acetylspermidine analogues inhibit bacterial acetylpolyamine amidohydrolases, whereas N1-acetylspermidine is metabolized by spermidine/spermine acetyltransferases in eukaryotes .
- Boc-Protected Analogues : Synthetic intermediates like N1,N3-Bis(tert-butoxycarbonyl)-N1-(pent-4-enyl)propane-1,3-diamine (Compound 3, MW ~350 g/mol) incorporate bulky Boc groups and alkenes for selective reactivity. These lack the acetylated triamine core of N(1)-acetylspermidinium(2+), rendering them unsuitable for osmoprotection but valuable as enzyme inhibitors .
Physicochemical Properties
- Charge and Solubility : N(1)-acetylspermidinium(2+) retains a 2+ charge at physiological pH due to protonation of unacetylated amines, enhancing solubility in aqueous environments. In contrast, Boc-protected derivatives (e.g., Compound 4) are neutral or weakly charged, favoring organic solvents .
- Thermodynamic Stability: The acetyl group in N(1)-acetylspermidinium(2+) reduces its basicity compared to spermidine, decreasing nonspecific binding to nucleic acids and improving stress-response efficacy .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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